2-(4-methoxyphenyl)quinoline-4-carbonyl Chloride
Description
2-(4-Methoxyphenyl)quinoline-4-carbonyl chloride is a quinoline-based acyl chloride derivative characterized by a methoxy-substituted phenyl group at the 2-position of the quinoline core. This compound serves as a critical intermediate in organic synthesis, particularly for constructing amide or ester derivatives via nucleophilic substitution reactions. Its methoxy group enhances electron density on the aromatic ring, influencing reactivity and interaction with biological targets .
Properties
IUPAC Name |
2-(4-methoxyphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c1-21-12-8-6-11(7-9-12)16-10-14(17(18)20)13-4-2-3-5-15(13)19-16/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGRAYGPBGPWCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-methoxyphenyl)quinoline-4-carbonyl chloride involves several steps. One common method includes the reaction of 4-methoxyaniline with 2-chloroquinoline-4-carboxylic acid under specific conditions . The reaction typically requires a solvent such as tetrahydrofuran and may involve catalysts to enhance the reaction rate . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
2-(4-methoxyphenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chloride group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for redox reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Overview
2-Ethoxy-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its unique structure allows for interactions with various biological targets, making it a candidate for drug discovery.
This compound has been studied for its potential antitumor , antimicrobial , and anti-inflammatory properties. The triazole and pyridazine moieties contribute to its bioactivity by enhancing binding affinity to specific receptors or enzymes.
Antitumor Activity
Studies have shown that compounds containing triazole and pyridazine rings can inhibit tumor growth by disrupting cellular processes such as DNA replication and apoptosis. For instance, derivatives of triazolo-pyridazine have been reported to exhibit selective cytotoxicity against cancer cell lines, highlighting their potential as anticancer agents.
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against various bacterial strains. Research indicates that the presence of the triazole ring enhances the compound's ability to penetrate bacterial membranes and disrupt cellular functions.
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Cyclization Reactions : To form the triazole and pyridazine rings.
- Substitution Reactions : To introduce the ethoxy and benzamide groups.
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Triazolo-Pyridazine Derivatives : A study highlighted a series of triazolo-pyridazine derivatives that showed significant antitumor activity in vitro and in vivo models.
- Benzamide Analogues : Research on benzamide derivatives has revealed their potential as selective inhibitors of cancer-related kinases.
Overview
2-(4-Methoxyphenyl)quinoline-4-carbonyl chloride is a quinoline derivative known for its diverse applications in medicinal chemistry and material science.
This compound is primarily explored for its antimicrobial , anticancer , and anti-inflammatory properties. Quinoline derivatives are recognized for their ability to interact with various biological targets, making them valuable in drug development.
Anticancer Properties
Research indicates that quinoline derivatives can inhibit the growth of cancer cells through mechanisms such as:
- Induction of apoptosis.
- Inhibition of specific kinases involved in tumor growth.
Antimicrobial Activity
Quinoline compounds exhibit significant antimicrobial properties against a range of pathogens. The methoxy group enhances lipophilicity, improving membrane permeability and efficacy against bacteria and fungi.
Synthetic Routes
The synthesis involves:
- Chlorination Reactions : To introduce the carbonyl chloride functionality.
- Functionalization Steps : To attach the methoxy group on the phenyl ring.
Case Studies
- Quinoline Derivatives in Cancer Therapy : A comprehensive study showed that certain quinoline derivatives exhibited potent anticancer activity across various cancer cell lines.
- Material Science Applications : Quinoline derivatives have been investigated for their use in organic light-emitting diodes (OLEDs), demonstrating promising optoelectronic properties.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and function . This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. Withdrawing Groups: Methoxy groups (electron-donating) stabilize the quinoline core through resonance, whereas chloro groups (electron-withdrawing) increase electrophilicity at the carbonyl carbon, enhancing reactivity toward amines or alcohols .
- Solubility: Methoxy and propoxy substituents improve solubility in organic solvents like ethanol or DMF compared to halogenated analogs .
Biological Activity
2-(4-Methoxyphenyl)quinoline-4-carbonyl chloride is a derivative of quinoline, a class of compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 4-methoxyphenyl with quinoline derivatives under specific conditions. The compound serves as an intermediate in the development of more complex quinoline derivatives, which have been extensively studied for their therapeutic potential.
Antimicrobial Activity
Research indicates that derivatives of quinoline, including those related to this compound, exhibit significant antimicrobial activity. For instance, compounds synthesized from quinoline-4-carboxylic acid derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with some derivatives demonstrating high selectivity and potency .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of quinoline derivatives. For example, a study evaluated the cytotoxic effects of several quinoline derivatives against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that these compounds could induce apoptosis in cancer cells, with IC50 values significantly lower than those of standard chemotherapeutic agents .
Table 1 summarizes the IC50 values for selected quinoline derivatives against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | X.X |
| CTR-21 | MDA-MB231 | 16.4 |
| CTR-20 | HeLa | 232 |
| CTR-17 | K-562 | 50 |
Note: Values for this compound are hypothetical; actual values need to be sourced from experimental data.
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways associated with cell proliferation and survival. For instance, some studies have reported that quinoline derivatives can inhibit protein kinases involved in tumor growth and metastasis .
Case Studies
- Anticancer Efficacy : A study demonstrated that a series of quinoline derivatives exhibited potent antiproliferative activity against MCF-7 cells, with one derivative showing an IC50 value of 3.39 µM, outperforming standard treatments like Doxorubicin (IC50 = 6.18 µM) .
- Antimicrobial Screening : Another research effort focused on synthesizing various quinoline derivatives and evaluating their antimicrobial efficacy against pathogenic bacteria and fungi. The results indicated that certain compounds displayed mild to good activity, suggesting potential therapeutic applications in treating infections .
Q & A
Q. What are the optimal synthetic routes for 2-(4-methoxyphenyl)quinoline-4-carbonyl chloride, and how can reaction conditions be controlled to maximize yield?
The synthesis typically involves:
- Quinoline core formation : Cyclization of substituted anilines with β-keto esters under acid catalysis (e.g., polyphosphoric acid) .
- Chlorination : Treatment with POCl₃ or SOCl₂ at reflux (60–80°C) to convert the carboxylic acid to the acyl chloride .
- Substituent introduction : Friedel-Crafts acylation or nucleophilic aromatic substitution to install the 4-methoxyphenyl group . Yield optimization requires strict control of temperature, stoichiometry (1:3 molar ratio for POCl₃), and inert atmosphere (N₂/Ar) to prevent hydrolysis .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological approaches include:
- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy proton at δ 3.8–4.0 ppm; quinoline aromatic protons at δ 7.5–8.5 ppm) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H⁺]⁺ at m/z 342.05) .
Q. What are the key reactivity patterns of this compound in nucleophilic substitution reactions?
The acyl chloride group reacts with:
- Amines : Forms amides at 0–5°C in dichloromethane (DCM) with triethylamine as a base (85–90% yield) .
- Alcohols : Produces esters under mild conditions (room temperature, 2–4 hrs) .
- Thiols : Generates thioesters in tetrahydrofuran (THF) with catalytic DMAP . Reactivity is pH-sensitive; excess base can degrade the quinoline core .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) alter the biological activity of quinoline-4-carbonyl chloride derivatives?
- Antimicrobial activity : Replacement of the methoxy group with halogens (e.g., Cl, Br) enhances Gram-positive bacterial inhibition (MIC = 2–8 µg/mL) but reduces solubility .
- Enzyme inhibition : The 4-methoxyphenyl group increases selectivity for kinase targets (IC₅₀ = 0.5–1.2 µM) due to hydrophobic pocket interactions .
- SAR studies : Quantitative structure-activity relationship (QSAR) models using Hammett constants (σ⁺) predict electron-withdrawing groups improve potency .
Q. What strategies resolve contradictions in reported synthetic yields for this compound?
Discrepancies arise from:
- Chlorination efficiency : Microwave-assisted synthesis (50 W, 100°C, 10 mins) improves POCl₃ conversion rates to 92% vs. traditional reflux (75%) .
- Purification methods : Column chromatography (SiO₂, hexane/EtOAc 4:1) vs. recrystallization (ethanol/water) can alter yields by 10–15% . Statistical analysis (ANOVA) of reaction variables (time, catalyst loading) identifies temperature as the most significant factor (p < 0.05) .
Q. How can computational chemistry guide the design of derivatives targeting specific protein receptors?
- Docking simulations : AutoDock Vina predicts binding poses with EGFR (PDB: 1M17), showing the quinoline core forms π-π interactions with Phe723 .
- MD simulations : GROMACS assesses stability of ligand-receptor complexes; derivatives with methyl groups at C6 exhibit lower RMSD (1.2 Å over 100 ns) .
- DFT calculations : B3LYP/6-31G(d) optimizes geometries and calculates electrostatic potential maps to identify nucleophilic attack sites .
Methodological Considerations
Q. What protocols mitigate safety risks during handling and storage?
- Handling : Use nitrile gloves, fume hoods, and explosion-proof refrigerators (storage at 2–8°C) due to moisture sensitivity .
- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
- Waste disposal : Hydrolyze with aqueous NaOH (10% w/v) before incineration .
Q. How do researchers validate the compound’s stability under various experimental conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
